

A Comprehensive Spectroscopic Guide to Lepidiline A

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Compound of Interest

Compound Name: *Lepidiline A*

Cat. No.: *B1674741*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Lepidiline A** (1,3-dibenzyl-4,5-dimethylimidazolium chloride), a natural product of interest in medicinal chemistry. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with the experimental protocols for their acquisition, to support research and development efforts.

Chemical Structure

Lepidiline A is an imidazole alkaloid with the chemical structure 1,3-dibenzyl-4,5-dimethylimidazolium chloride.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data confirms the molecular formula and mass of **Lepidiline A**.

| Ion | Calculated m/z | Found m/z | Method |
|------------------|----------------|-----------|--------|
| [M] ⁺ | 277.1705 | 277.1700 | ESI |

Table 1: Mass Spectrometry Data for **Lepidiline A**.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **Lepidiline A** is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the proton (^1H) and carbon- 13 (^{13}C) NMR chemical shifts.

^1H NMR Spectroscopic Data

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Frequency (MHz) |
|-------------|---------------------------------|--------------|--------------------------|--------------------|-----------------|
| 2 | 9.34[4] | s | - | DMSO- d_6 | 500 |
| 6, 13 | 5.44[4] | s | - | DMSO- d_6 | 500 |
| 8-12, 15-19 | 7.28-7.47[4] | m | - | DMSO- d_6 | 500 |
| 20, 21 | 2.12[4] | s | - | DMSO- d_6 | 500 |
| 2 | 11.10* | s | - | CDCl_3 | 600 |
| 8-12, 15-19 | 7.26-7.32 | m | - | CDCl_3 | 600 |
| 6, 13 | 5.49 | s | - | CDCl_3 | 600 |
| 20, 21 | 2.03 | s | - | CDCl_3 | 600 |

*Table 2: ^1H NMR Chemical Shifts for **Lepidiline A**. Partial H/D exchange observed.[2][5]

^{13}C NMR Spectroscopic Data

| Position | Chemical Shift (δ) ppm | Solvent | Frequency (MHz) |
|---------------|---------------------------------|---------------------|-----------------|
| 2 | 135.9 | DMSO-d ₆ | 125 |
| 4, 5 | 127.6 | DMSO-d ₆ | 125 |
| 6, 13 | 50.1 | DMSO-d ₆ | 125 |
| 7, 14 | 134.7 | DMSO-d ₆ | 125 |
| 8, 12, 15, 19 | 128.2 | DMSO-d ₆ | 125 |
| 9, 11, 16, 18 | 129.0 | DMSO-d ₆ | 125 |
| 10, 17 | 129.6 | DMSO-d ₆ | 125 |
| 20, 21 | 8.6 | DMSO-d ₆ | 125 |
| 2 | 137.4* | CDCl ₃ | 151 |
| 4, 5 | 127.2 (2C) | CDCl ₃ | 151 |
| 6, 13 | 51.1 (2C) | CDCl ₃ | 151 |
| 7, 14 | 133.3 (2C) | CDCl ₃ | 151 |
| 8, 12, 15, 19 | 127.9 (4C) | CDCl ₃ | 151 |
| 9, 11, 16, 18 | 129.4 (4C) | CDCl ₃ | 151 |
| 10, 17 | 128.9 (2C) | CDCl ₃ | 151 |
| 20, 21 | 8.9 (2C) | CDCl ₃ | 151 |

*Table 3: ¹³C NMR Chemical Shifts for **Lepidiline A**. Broadened due to partial H/D exchange.
[\[2\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following protocols are generalized from typical procedures for the spectroscopic analysis of natural products like **Lepidiline A**.

Mass Spectrometry (MS)

High-resolution mass spectrometry is performed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.^[2] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The data is acquired in positive ion mode to observe the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

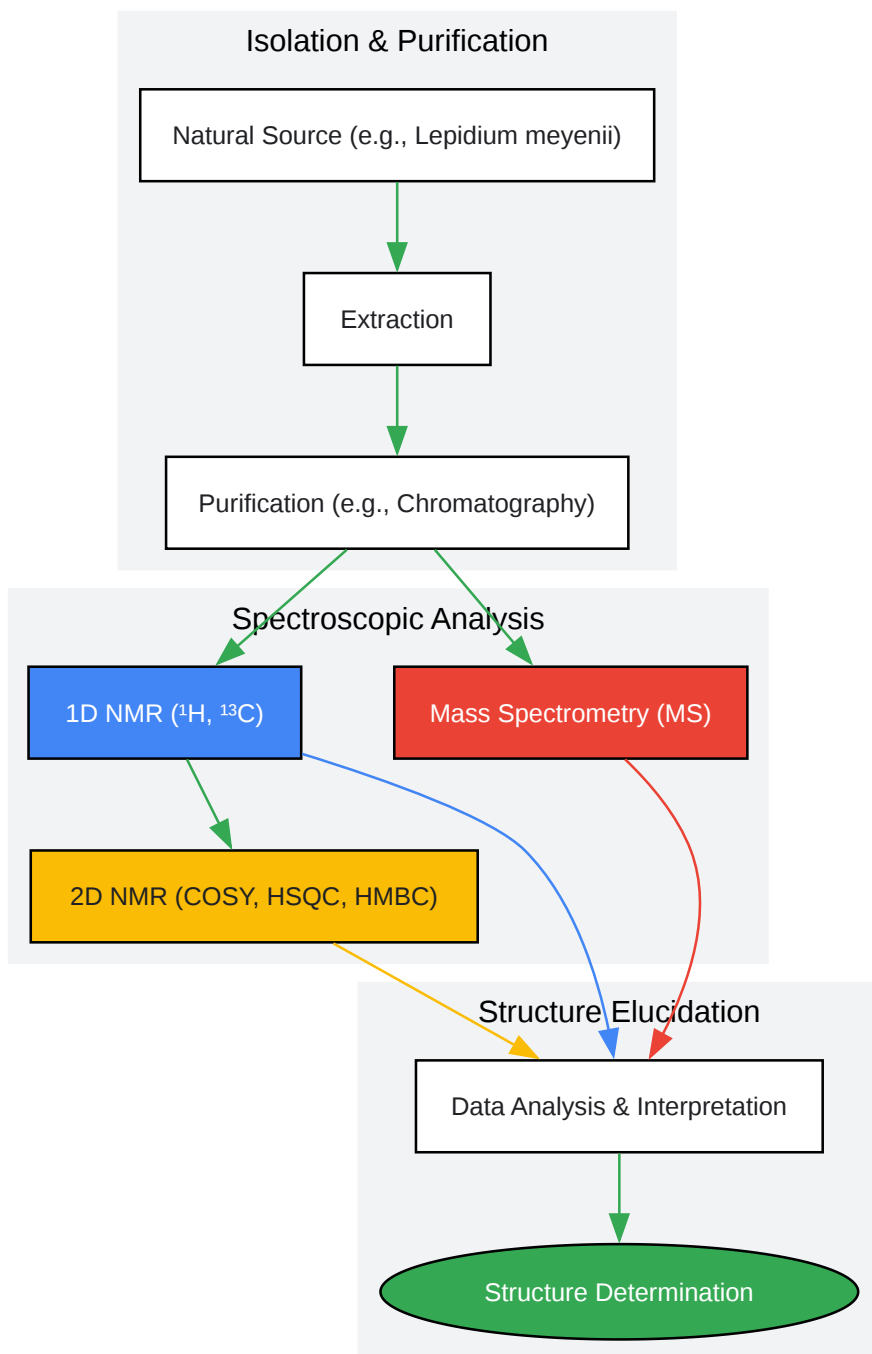
NMR spectra are recorded on a high-field spectrometer, such as a 500 MHz or 600 MHz instrument.^{[2][4]}

- Sample Preparation: Approximately 1-5 mg of **Lepidiline A** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR: One-dimensional proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.^[2]
- ¹³C NMR: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.^[2]
- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguous assignment of proton and carbon signals.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.^{[6][7]}
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.^{[8][9]}
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different spin systems and confirming the overall carbon skeleton.^{[8][10][11]}

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a natural product like **Lepidiline A**.

Spectroscopic Analysis Workflow for Lepidiline A

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